molecular formula C₁₁H₁₂D₃N₅O₃S B1164038 5'-Deoxy-5'-(methylthio)adenosine-d3

5'-Deoxy-5'-(methylthio)adenosine-d3

Cat. No.: B1164038
M. Wt: 300.35
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Nucleoside Analog Research

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides. They are widely used in research to probe the functions of enzymes and receptors and as therapeutic agents. MTA itself is a naturally occurring nucleoside found across numerous species, from bacteria to mammals. nih.gov It is a derivative of adenosine (B11128) where the 5'-hydroxyl group is replaced by a methylthio group. jcancer.org

MTA-d3 is a synthetic nucleoside analog in which three hydrogen atoms on the methyl group are replaced with deuterium (B1214612), a stable isotope of hydrogen. caymanchem.com This substitution results in a molecule that is chemically identical to MTA in its biological interactions but has a higher mass. This mass difference is the key to its utility in research, as it can be distinguished from the naturally occurring MTA by mass spectrometry. nih.gov The development of such labeled analogs is a cornerstone of modern metabolic research, allowing for precise tracking and quantification of specific molecules within complex biological systems.

Overview of 5'-Deoxy-5'-(methylthio)adenosine (MTA) Biological Roles and Link to Deuterated Analog Utility

5'-Deoxy-5'-(methylthio)adenosine (MTA) is a critical intermediate metabolite situated at the crossroads of major cellular pathways, primarily polyamine synthesis and the methionine salvage pathway. nih.govwikipedia.orgnih.gov It is generated as a byproduct when S-adenosylmethionine (SAM) donates its propylamine (B44156) group during the synthesis of the polyamines spermidine (B129725) and spermine (B22157). nih.govcaymanchem.com

The cellular concentration of MTA is tightly regulated by the enzyme methylthioadenosine phosphorylase (MTAP). patsnap.comnih.gov MTAP catalyzes the phosphorolytic cleavage of MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1P). wikipedia.orgnih.gov This reaction is the first step in the methionine salvage pathway, which recycles the methylthio group of MTA to regenerate methionine. nih.govscbt.com The adenine is also salvaged for the synthesis of new nucleotides. wikipedia.orgresearchgate.net

The biological importance of MTA and its metabolism is underscored in the context of cancer. The gene for MTAP is frequently deleted in many types of cancer, often as a bystander event due to its proximity to the tumor suppressor gene CDKN2A. nih.govpatsnap.com This loss of MTAP function leads to the accumulation of MTA within the tumor cells and the surrounding microenvironment. nih.govnih.govnih.gov Elevated MTA levels have been shown to have profound effects on cellular processes, including inhibiting T-cell proliferation and function, thus contributing to an immunosuppressive tumor microenvironment. nih.govfrontiersin.org

This is where the utility of 5'-Deoxy-5'-(methylthio)adenosine-d3 becomes evident. To understand the consequences of MTAP deletion and MTA accumulation, it is essential to accurately measure MTA concentrations in both healthy and diseased states. nih.gov MTA-d3 serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose. nih.gov By enabling precise quantification, MTA-d3 has been instrumental in confirming the accumulation of MTA in MTAP-deficient cancer cells and in studies investigating the downstream effects of this metabolic alteration. nih.govresearchgate.net

Metabolic Pathway Role of MTA Key Enzyme
Polyamine Synthesis Byproduct of spermidine and spermine synthesis from S-adenosylmethionine. nih.govaacrjournals.orgSpermidine synthase, Spermine synthase
Methionine Salvage Pathway Substrate for the regeneration of methionine. nih.govpatsnap.comMethylthioadenosine phosphorylase (MTAP)
Adenine Salvage Pathway Source of adenine for nucleotide synthesis following its cleavage by MTAP. wikipedia.orgresearchgate.netMethylthioadenosine phosphorylase (MTAP)

Properties

Molecular Formula

C₁₁H₁₂D₃N₅O₃S

Molecular Weight

300.35

Synonyms

5’-S-(Methyl-d3)-5’-thioadenosine;  5’-(Methylthio-d3)-5’-deoxyadenosine;  5’-(Methylthio-d3)adenosine;  5’-Deoxy(methylthio-d3)adenosine;  5’-S-(Methyl-d3)-5’-thioadenosine;  5’-S-(Methyl-d3)thioadenosine;  NSC 335422-d3;  Vitamin L2-d3;  1-(6-Amino-9H-puri

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of 5 Deoxy 5 Methylthio Adenosine D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Nucleosides

The synthesis of 5'-Deoxy-5'-(methylthio)adenosine-d3, where the three hydrogen atoms of the methyl group are replaced with deuterium, is achieved through site-specific isotopic labeling. The most direct and common strategy involves the S-alkylation of a suitable precursor, 5'-thioadenosine (B1216764), with a deuterated methylating agent.

A plausible synthetic route commences with the preparation of the key intermediate, 5'-thioadenosine. This can be accomplished through established methods in nucleoside chemistry, often involving the conversion of the 5'-hydroxyl group of a protected adenosine (B11128) derivative to a thiol. Once 5'-thioadenosine is obtained, it is reacted with a trideuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or trideuteriomethyl tosylate. The reaction, typically carried out in the presence of a non-nucleophilic base, proceeds via nucleophilic substitution, where the sulfur atom of the 5'-thiol group attacks the electrophilic carbon of the deuterated methyl group, forming the desired thioether linkage.

The reaction conditions, including the choice of solvent and base, are optimized to ensure high yields and minimize side reactions. The general scheme for this alkylation is a well-established transformation in organic chemistry.

Table 1: Key Reagents in the Synthesis of this compound

Reagent Name Role in Synthesis
5'-Thioadenosine The nucleoside backbone and nucleophile.
Trideuteriomethyl iodide (CD₃I) The source of the deuterated methyl group (electrophile).
Non-nucleophilic base To deprotonate the thiol group, creating a more potent nucleophile.

Analytical Validation of Isotopic Purity for Research Applications

The utility of this compound as an internal standard is directly dependent on its isotopic purity. Therefore, rigorous analytical validation is essential. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the isotopic enrichment and structural integrity of the final compound. rsc.orgrsc.org

HR-MS is a powerful technique for determining the isotopic composition of a molecule. By analyzing the mass-to-charge ratio with high precision, it is possible to distinguish between the unlabeled compound and its deuterated isotopologues (d1, d2, and d3). The relative intensities of these peaks in the mass spectrum allow for the calculation of the percentage of isotopic enrichment. For instance, commercial sources often guarantee an isotopic purity of ≥99% for the d3 form. researchgate.net

NMR spectroscopy provides complementary information. While ¹H NMR can be used to confirm the absence of protons on the methylthio group, ²H (deuterium) NMR can directly detect the deuterium signal, confirming its presence and location within the molecule. Furthermore, ¹³C NMR can show the characteristic shift of the carbon atom attached to the deuterium atoms. This multi-technique approach ensures a comprehensive validation of the final product's identity and isotopic purity. rsc.orgnih.gov

Table 2: Analytical Techniques for Isotopic Purity Validation

Analytical Technique Information Obtained
High-Resolution Mass Spectrometry (HR-MS) Precise mass determination, isotopic distribution, and calculation of isotopic enrichment. nih.govhmdb.ca

Precursors and Derivatization for Labeled Analogs in Biological Research

The primary biological precursor to 5'-Deoxy-5'-(methylthio)adenosine is S-adenosylmethionine (SAM). wikipedia.orgnih.gov In enzymatic reactions within cells, SAM is converted to 5'-Deoxy-5'-(methylthio)adenosine. wikipedia.orgnih.gov However, for the chemical synthesis of labeled analogs like the d3 variant, the immediate and more practical precursor is 5'-thioadenosine.

The synthesis of 5'-thioadenosine itself starts from readily available adenosine derivatives. The 5'-hydroxyl group is typically first converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement with a sulfur nucleophile, followed by deprotection, yields the desired 5'-thioadenosine.

The derivatization of 5'-Deoxy-5'-(methylthio)adenosine and its analogs is a subject of significant interest in medicinal chemistry for the development of novel therapeutic agents. For instance, the synthesis of 5'-haloalkyl-modified analogues has been explored to target enzymes like 5'-deoxy-5'-(methylthio)adenosine phosphorylase. These synthetic strategies often involve the modification of the 5'-thioether moiety, highlighting the versatility of the 5'-thioadenosine precursor for creating a variety of labeled and unlabeled analogs for biological investigation.

Table 3: Precursors for this compound

Precursor Name Type Role
S-Adenosylmethionine (SAM) Biological The natural precursor in cellular metabolic pathways. wikipedia.orgnih.gov
5'-Thioadenosine Synthetic The immediate precursor for the chemical synthesis of the deuterated compound.

Application of 5 Deoxy 5 Methylthio Adenosine D3 in Quantitative Metabolomics

Role as an Internal Standard in Mass Spectrometry-Based Quantification

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. crimsonpublishers.com MTA-d3, which incorporates three deuterium (B1214612) atoms (d3) in the methyl group, is an ideal internal standard for the quantification of its unlabeled counterpart, MTA. caymanchem.com Its chemical and physical properties are nearly identical to endogenous MTA, but its increased mass allows it to be distinguished by a mass spectrometer. nih.gov

Quantitative analysis of metabolites in biological samples like plasma, urine, or cell extracts is often complicated by "matrix effects". nih.gov These effects arise from co-eluting substances that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate measurements. chromatographyonline.comnebiolab.comresearchgate.net Furthermore, variability during multi-step sample preparation procedures, such as extraction and purification, can lead to analyte loss. isolife.nl

By adding a known amount of MTA-d3 to a sample at the earliest stage of preparation, it experiences the same processing and matrix effects as the endogenous MTA. isolife.nlthermofisher.com Because the internal standard and the analyte behave almost identically during extraction and ionization, the ratio of their signals detected by the mass spectrometer remains constant, even if the absolute signal intensities fluctuate. crimsonpublishers.com This allows for effective normalization and correction for variations in extraction efficiency and ionization, thereby minimizing analytical errors. thermofisher.comiroatech.com

The use of a stable isotope-labeled internal standard like MTA-d3 is crucial for achieving high accuracy and precision in quantitative metabolomics. crimsonpublishers.comthermofisher.com Accuracy refers to how close a measured value is to the true value, while precision indicates the reproducibility of the measurement. By correcting for analyte loss and matrix-induced signal variability, MTA-d3 significantly improves both of these parameters. crimsonpublishers.com

Research has demonstrated that methods employing stable isotope dilution mass spectrometry (IDMS), which uses internal standards like MTA-d3, are superior to those relying on external calibration. isolife.nl For instance, a study developing an LC-MS/MS method for MTA quantification in melanoma cells used a stable isotope-labeled internal standard to achieve high precision. The average imprecision for MTA extraction from cells and cell media was 9.7% and 3.8%, respectively, while the analytical imprecision of the LC-MS/MS measurement itself was only 1.9%. nih.govresearchgate.net This level of precision allows for the reliable detection of small but significant changes in metabolite concentrations between different biological samples.

Interactive Data Table: Precision of MTA Quantification using a Stable Isotope-Labeled Internal Standard

This table summarizes the reported imprecision of a quantitative method for 5'-Deoxy-5'-(methylthio)adenosine (MTA) using a stable isotope-labeled internal standard, demonstrating the high precision achievable with this technique. Data sourced from Stevens et al., 2008. nih.gov

Measurement StageAverage Imprecision (%)
LC-MS/MS Analysis1.9
Extraction from Cell Media3.8
Extraction from Cells9.7

Methodological Advancements in Quantitative Analysis of 5'-Deoxy-5'-(methylthio)adenosine

The need for sensitive and accurate quantification of MTA has driven the development of advanced analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). mtoz-biolabs.com

LC-MS/MS has become the method of choice for analyzing MTA due to its high sensitivity and specificity. mtoz-biolabs.com Researchers have developed robust LC-MS/MS protocols that utilize MTA-d3 for absolute quantification. caymanchem.comnih.gov In a typical setup, a liquid chromatography system separates MTA from other molecules in the sample extract. The separated compounds then enter a tandem mass spectrometer, which isolates the MTA and MTA-d3 parent ions, fragments them, and detects specific fragment ions for quantification.

One such method achieved a lower limit of quantification (LLOQ) of 2 nM and a limit of detection (LOD) of 62.5 pM, enabling the direct measurement of MTA in biological samples without requiring an enrichment step. nih.govresearchgate.net Another study described a method for the simultaneous quantification of MTA and its precursor S-adenosylmethionine (SAM), using a partially degraded solution of 2H3-labeled SAM as a source for the 2H3-MTA internal standard. walshmedicalmedia.com This approach achieved a linear calibration range for MTA from 2 nM to 100 nM. walshmedicalmedia.com

Effective sample preparation is critical for reliable LC-MS/MS analysis. The goal is to efficiently extract the analyte of interest while removing interfering substances. For MTA analysis, methods often begin with protein precipitation from plasma or cell lysates, followed by centrifugation to separate the soluble metabolites. nih.govnih.gov

For chromatographic separation, reversed-phase columns are commonly used, which effectively separate MTA from structurally related and more polar compounds like S-adenosylhomocysteine and SAM. walshmedicalmedia.comnih.gov In some cases, more complex purification is needed. An older chromatographic method for MTA determination involved a preliminary step on a phenylboronate (B1261982) column to specifically bind and then elute cis-diol compounds, thereby cleaning the sample before analysis. nih.gov The optimization of these extraction and separation steps is crucial for minimizing matrix effects and ensuring the accuracy of the subsequent mass spectrometric quantification. nih.gov

Metabolomic Profiling of Polyamine and Methionine Salvage Pathways

Accurate quantification of MTA using MTA-d3 as an internal standard is vital for studying the metabolic pathways in which it participates. MTA is a byproduct of polyamine synthesis and a key metabolite in the methionine salvage pathway. hmdb.canih.gov

The polyamine pathway is essential for cell growth and proliferation. nih.gov During this process, S-adenosylmethionine (SAM) is decarboxylated and donates an aminopropyl group for the synthesis of spermidine (B129725) and spermine (B22157), producing MTA as a byproduct. hmdb.canih.gov

The methionine salvage pathway recycles this MTA back into methionine, an essential amino acid. nih.govresearchgate.net A critical enzyme in this pathway is methylthioadenosine phosphorylase (MTAP), which catalyzes the first step of MTA degradation. uni-regensburg.de The gene for MTAP is frequently deleted in many types of cancer, leading to an accumulation of MTA in tumor cells. nih.govresearchgate.net

The ability to accurately measure MTA levels has been instrumental in understanding the consequences of MTAP deletion. For example, using an LC-MS/MS method with a stable isotope-labeled internal standard, researchers demonstrated a fourfold increase in the intracellular MTA concentration in melanoma cells lacking MTAP compared to cells with functional MTAP. nih.gov This accumulation of MTA is thought to promote tumor progression and suppress immune responses, making the precise measurement of MTA a key aspect of cancer metabolomics research. nih.govmdpi.com By enabling reliable quantification, MTA-d3 facilitates detailed investigations into the dysregulation of these critical pathways in disease.

Quantification of 5'-Deoxy-5'-(methylthio)adenosine Accumulation in Enzyme-Deficient Systems

A significant area of research where MTA-d3 is applied is in the study of cancers with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). researchgate.netmdpi.com MTAP is a key enzyme in the methionine salvage pathway, responsible for the breakdown of MTA. biorxiv.orgmedchemexpress.com In many cancers, the gene for MTAP is deleted, leading to an accumulation of MTA within the tumor cells and the surrounding microenvironment. researchgate.netmdpi.com The ability to accurately quantify this accumulation is crucial for understanding its pathological consequences and for developing targeted therapies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed that utilize MTA-d3 as an internal standard for the absolute quantification of MTA in cell culture media and cellular extracts. researchgate.net These methods are highly sensitive, with limits of detection and quantification in the picomolar and nanomolar range, respectively, allowing for the direct measurement of MTA without the need for sample enrichment. researchgate.net

Research employing these quantitative methods has confirmed the significant buildup of MTA in MTAP-deficient cells. For instance, a study on melanoma cells demonstrated a fourfold increase in the intracellular concentration of MTA in cells lacking MTAP compared to those with functional MTAP. researchgate.net This confirmed the hypothesis that the absence of the MTAP enzyme directly leads to the accumulation of its substrate within the cancer cells. researchgate.net Further studies have shown that in MTAP-deleted cancer cell lines, the extracellular levels of MTA can be over 100-fold higher than in MTAP-proficient cell lines, indicating active secretion of the excess MTA. researchgate.net

Intracellular and Extracellular MTA Concentrations in MTAP-Deficient vs. MTAP-Proficient Cells

Cell TypeConditionIntracellular MTA ChangeExtracellular MTA ChangeReference
Melanoma CellsMTAP-deficient vs. MTAP-proficient~4-fold increaseSlight difference researchgate.net
Various Cancer Cell LinesMTAP-deleted vs. MTAP-intactModest increase>100-fold increase researchgate.net

Elucidation of Metabolic Fluxes through Stable Isotope Tracing Studies

Beyond its use as an internal standard for static concentration measurements, 5'-Deoxy-5'-(methylthio)adenosine-d3 has the potential to be used in stable isotope tracing studies to elucidate metabolic fluxes. Metabolic flux analysis is a powerful technique that traces the fate of isotopically labeled molecules as they are processed through metabolic pathways, providing a quantitative measure of the rate of these pathways. nih.govnumberanalytics.com

While direct tracing studies using MTA-d3 are not yet widely published, the principles of metabolic flux analysis can be applied to understand the dynamics of pathways in which MTA is an intermediate, such as the methionine salvage pathway and polyamine biosynthesis. nih.govnih.gov In such studies, a labeled precursor upstream of MTA, for example, ¹³C-labeled methionine, is introduced to the cells. nih.gov By tracking the incorporation of the isotopic label into MTA and its downstream metabolites over time using LC-MS/MS, the flux through these interconnected pathways can be quantified. nih.gov

For example, a study using ¹³C-methionine as a tracer was able to quantify the propylamine (B44156) transfer flux, which is the rate of polyamine synthesis that produces MTA, and the methionine salvage flux, which is the rate at which MTA is recycled back to methionine. nih.gov In human fibrosarcoma cells, it was found that the propylamine transfer flux was approximately 15% of the net methionine uptake. nih.gov When the MTAP enzyme was deleted in these cells, the methionine salvage flux was, as expected, zero. nih.gov Interestingly, the propylamine transfer flux, which leads to MTA production, increased twofold in the MTAP-deficient cells. nih.gov This demonstrates how stable isotope tracing can reveal dynamic changes in metabolic pathway activity in response to enzymatic deficiencies.

The data generated from such flux analyses provide a more dynamic picture of metabolism than static concentration measurements alone. By quantifying the rates of MTA production and consumption, researchers can gain a deeper understanding of how cancer cells rewire their metabolism and how this might be exploited for therapeutic intervention.

Metabolic Fluxes Involving MTA in MTAP-Proficient vs. MTAP-Deficient Cells

Metabolic FluxMTAP-Proficient Cells (nmol/μL-cells/h)MTAP-Deficient Cells (nmol/μL-cells/h)Reference
Propylamine Transfer (MTA Production)~0.15 x Net Methionine UptakeIncreased 2-fold nih.gov
Methionine Salvage (MTA Consumption)Quantifiable0 nih.gov

Data derived from studies using labeled methionine as a tracer.

Enzymatic Metabolism and Biochemical Interactions of 5 Deoxy 5 Methylthio Adenosine Mta

The Role of Methylthioadenosine Phosphorylase (MTAP) in MTA Catabolism

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway and plays a major role in polyamine metabolism. wikipedia.org In many mammalian tissues, MTAP is the primary enzyme responsible for the catabolism of 5'-deoxy-5'-(methylthio)adenosine (MTA), thereby maintaining relatively low cellular levels of this molecule. yu.edu The enzyme is abundant in normal cells but is often deficient in various cancers, a state frequently caused by the co-deletion of the MTAP gene with the adjacent CDKN2A tumor suppressor gene. wikipedia.orgletswinpc.org This deficiency in cancer cells leads to an accumulation of MTA. plos.org

MTAP's function is critical for the salvage of both adenine (B156593) and methionine. wikipedia.org It catalyzes the reversible phosphorolysis of MTA, a byproduct generated during polyamine biosynthesis from S-adenosylmethionine (SAM). wikipedia.org This reaction is the first step in a pathway that recycles the methylthio group to reform methionine and salvages the purine (B94841) base. yu.eduletswinpc.org

Substrate Specificity and Kinetic Studies of MTAP

Kinetic studies have been conducted to characterize the efficiency and substrate preference of human MTAP. The enzyme demonstrates high efficiency for its natural substrate, MTA. The catalytic efficiency, represented by the kcat/Km value, quantifies how effectively an enzyme converts a substrate into a product. biorxiv.orgreddit.com For human MTAP, the kcat/Km for MTA is approximately 3.2 x 10⁶ M⁻¹s⁻¹. nih.govmsu.edu The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated, is 4.6 s⁻¹. nih.govlibretexts.org

The enzyme's specificity is highlighted by studies using MTA analogs. The presence and position of hydroxyl groups on the ribose moiety of the substrate are important for catalysis. nih.gov For instance, the catalytic efficiency of human MTAP decreases significantly for 2'-deoxy MTA (kcat/Km of 9 x 10⁴ M⁻¹s⁻¹) and even more dramatically for 3'-deoxy MTA (kcat/Km of 10³ M⁻¹s⁻¹). nih.gov This change is predominantly due to a decrease in the catalytic rate (kcat) rather than binding affinity (Km). nih.gov Studies on synthetic analogs have also shown that modifications to the 5'-methylthio group can be tolerated, with some carbon-based replacements yielding substrates with catalytic efficiencies similar to MTA itself. msu.edu

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
5'-Deoxy-5'-(methylthio)adenosine (MTA)4.6~1.443.2 x 10⁶
2'-Deoxy-5'-methylthioadenosine0.28~3.119 x 10⁴
3'-Deoxy-5'-methylthioadenosine0.004~4.001 x 10³

Formation of 5-Methylthioribose-1-phosphate and Adenine

The catabolic reaction catalyzed by MTAP is a phosphorolytic cleavage of the N-glycosidic bond in MTA. nih.gov This process yields two key products: 5-methylthioribose-1-phosphate (MTR-1P) and adenine. yu.eduplos.org This reaction is a crucial step in distinct salvage pathways. The adenine produced is recycled into the purine pool, while MTR-1P enters a series of reactions to regenerate methionine, completing the methionine salvage pathway. wikipedia.orgyu.edu In cells lacking MTAP, this salvage pathway is absent, making them more dependent on external sources of these metabolites. letswinpc.org

Research on MTAP Inhibitors and Their Biochemical Effects

Given the role of MTAP in cellular metabolism, inhibitors of this enzyme have been developed for research and potential therapeutic applications. These inhibitors are designed to block the enzyme's active site with high affinity, leading to a functional state similar to that of MTAP-deficient cells. yu.edu The biochemical effects of MTAP inhibition include the accumulation of cellular MTA, a reduction in the recycling of SAM, and alterations in polyamine levels. yu.edu

Researchers have designed powerful transition-state analogue inhibitors that bind to MTAP with extremely high affinity. nih.gov These compounds mimic the structure of the transition state of the enzymatic reaction, allowing them to bind much more tightly than the substrate itself. nih.gov For example, MT-DADMe-ImmA is an orally available transition-state analogue inhibitor of human MTAP with a dissociation constant (Ki) of 86 pM. yu.edu Even more potent inhibitors have been synthesized, such as p-Cl-phenylthio-DADMe-immucillin-A, which binds with a dissociation constant of just 10 pM. nih.gov

Treatment of cells with these inhibitors leads to a rapid and significant increase in MTA levels. yu.edu This accumulation, in turn, can affect various methylation reactions and has been shown to decrease cell proliferation, demonstrating the potential of MTAP inhibitors as anti-proliferative agents. yu.edu

InhibitorTypePotency (Dissociation Constant)
Methylthio-immucillin-A (MT-ImmA)Transition-State Analogue1.0 nM
MT-DADMe-ImmATransition-State Analogue86-90 pM
p-Cl-phenylthio-DADMe-immucillin-ATransition-State Analogue10 pM

Interactions with Other Methyltransferases and Related Enzymes

The accumulation of MTA, either through MTAP deficiency or enzymatic inhibition, has profound effects on other cellular enzymes, particularly those involved in methylation reactions. plos.orgnih.gov MTA is structurally similar to S-adenosylmethionine (SAM), the universal methyl donor, and can act as an inhibitor of methyltransferases. youtube.com

Inhibition of Protein Carboxylmethyltransferase

MTA is considered a poor direct inhibitor of most methyltransferases. nih.govresearchgate.net However, its accumulation can indirectly suppress the activity of a broad range of these enzymes, including protein methyltransferases such as protein carboxylmethyltransferases. nih.gov The primary mechanism for this widespread inhibition is not direct competition at the enzyme's active site but rather through the modulation of other related enzymes. nih.govresearchgate.net For example, the accumulation of MTA has been shown to reduce the steady-state levels of proteins containing symmetric dimethylarginine (sDMA), a modification catalyzed by the protein arginine methyltransferase PRMT5. nih.gov This suggests that elevated MTA levels, even when transient, can lead to a sustained inhibition of specific protein methylation events within the cell. nih.gov

Modulation of S-Adenosylhomocysteine Hydrolase

A key mechanism by which MTA exerts its inhibitory effects on methylation is through its interaction with S-adenosylhomocysteine (SAH) hydrolase. nih.govresearchgate.net MTA is an inhibitor of this enzyme. nih.gov SAH hydrolase is responsible for breaking down SAH, a byproduct of all SAM-dependent methylation reactions. nih.gov SAH itself is a potent feedback inhibitor of most methyltransferases. nih.gov

By inhibiting SAH hydrolase, the accumulation of MTA leads to a subsequent increase in cellular levels of SAH. nih.gov This elevated concentration of SAH then broadly inhibits SAM-dependent methyltransferases, effectively shutting down a wide array of cellular methylation processes. nih.govresearchgate.net Therefore, MTA acts as a powerful indirect modulator of cellular methylation by targeting the SAH clearance pathway. nih.gov

Regulation of SET Methyltransferases

5'-Deoxy-5'-(methylthio)adenosine (MTA), a naturally occurring nucleoside, has been identified as a regulator of a class of enzymes known as methyltransferases. caymanchem.com While it is generally considered an inhibitor of these enzymes, the specificity and mechanism of its interaction can vary. caymanchem.com The primary focus of significant research has been on its effect on protein arginine methyltransferases, with less specific quantitative data available for the direct inhibition of SET domain-containing lysine (B10760008) methyltransferases.

One study has suggested that MTA can act as a specific inhibitor of histone H3K4 methylation by downregulating the expression of Set1, a key SET domain methyltransferase. researchgate.net This indicates an indirect regulatory role of MTA on this particular histone modification.

The most well-characterized inhibitory action of MTA on a methyltransferase is on Protein Arginine Methyltransferase 5 (PRMT5). In this interaction, MTA acts as a competitive inhibitor with respect to the co-substrate S-adenosylmethionine (SAM). The accumulation of MTA, particularly in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), leads to significant inhibition of PRMT5 activity.

Enzyme TargetCompoundInhibition DataSource Organism/Cell Line
Protein Arginine Methyltransferase 5 (PRMT5)5'-Deoxy-5'-(methylthio)adenosineIC₅₀ = 260 nMNot Specified

It is important to note that while PRMT5 is a methyltransferase, it belongs to the arginine methyltransferase family and not the SET domain family of lysine methyltransferases. The broader inhibitory effects of MTA on various SET methyltransferases are acknowledged, but specific kinetic data are not as readily available in the current scientific literature. caymanchem.com

Inhibition of Spermidine (B129725) and Spermine (B22157) Synthases

5'-Deoxy-5'-(methylthio)adenosine is a significant product inhibitor of the polyamine biosynthesis pathway, specifically targeting spermidine synthase and spermine synthase. oncotarget.com These enzymes are crucial for the production of polyamines, which are essential for cell growth and proliferation. oncotarget.com MTA is generated as a byproduct of the reactions catalyzed by these two enzymes. nih.gov

The inhibitory effect of MTA is more pronounced on spermine synthase compared to spermidine synthase. nih.govnih.gov This feedback inhibition is a natural regulatory mechanism to control intracellular polyamine levels. oncotarget.com The accumulation of MTA can lead to a reduction in the synthesis of spermidine and spermine. nih.gov

Detailed research findings have provided quantitative data on the inhibitory potency of MTA on these enzymes from rat ventral prostate. nih.gov

Enzyme TargetCompoundInhibition Data (IC₅₀)Source Organism
Spermidine Synthase5'-Deoxy-5'-(methylthio)adenosine30-45 µMRat
Spermine Synthase5'-Deoxy-5'-(methylthio)adenosine10-15 µMRat

The data clearly indicates that spermine synthase is more sensitive to inhibition by MTA than spermidine synthase, as evidenced by the lower IC₅₀ value. nih.gov This differential inhibition underscores the nuanced role of MTA in regulating the intricate balance of polyamine concentrations within the cell.

Biological and Regulatory Roles of 5 Deoxy 5 Methylthio Adenosine Mta in Cellular Processes

Involvement in Polyamine Biosynthesis and its Regulatory Mechanisms

MTA is intrinsically linked to the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential molecules for cellular proliferation. nih.govmdpi.com During this synthesis, SAM is first decarboxylated to form decarboxylated S-adenosylmethionine (dcSAM). Successive transfers of aminopropyl groups from dcSAM to putrescine (to form spermidine) and then to spermidine (to form spermine) release MTA as a byproduct. biomol.com

The generation of MTA during this process is not merely incidental; MTA itself acts as a regulatory molecule. It functions as a potent feedback inhibitor of polyamine synthesis. sigmaaldrich.com Specifically, elevated concentrations of MTA can inhibit the activity of key enzymes in the pathway, including spermidine synthase and spermine synthase. jcancer.org This feedback mechanism is crucial for maintaining cellular homeostasis and preventing the excessive production of polyamines. In some human leukemic cell lines, MTA synthesis is shown to be absolutely dependent on the concurrent production of spermidine and spermine. nih.gov The accumulation of MTA due to the inhibition or deficiency of its metabolizing enzyme, MTAP, can significantly alter polyamine levels. sigmaaldrich.comnih.gov

Integration within the Methionine Salvage Pathway (MTA Cycle)

To conserve cellular resources, MTA is efficiently recycled back into L-methionine via a process known as the methionine salvage pathway, or the MTA cycle. biomol.comnih.govfrontiersin.org This pathway is universal in aerobic organisms and is vital for replenishing the methionine pool, which is crucial for the continued synthesis of SAM, polyamines, and other essential molecules. nih.govresearchgate.net

The salvage pathway involves a series of enzymatic steps. In humans, the first and rate-limiting step is catalyzed by the enzyme 5'-methylthioadenosine phosphorylase (MTAP). nih.gov MTAP cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). nih.gov The adenine is salvaged for purine (B94841) synthesis, while MTR-1-P undergoes several further transformations to ultimately regenerate the 2-aminobutyryl moiety of methionine. nih.govfrontiersin.org This pathway is designed for the rapid removal of MTA, ensuring its cellular concentrations are kept low. frontiersin.orgresearchgate.net Deletion or deficiency of the MTAP enzyme, a common occurrence in many cancers, disrupts this cycle, leading to the accumulation of MTA. nih.govnih.gov

StepEnzyme (Human)SubstrateProduct(s)Significance
1Methylthioadenosine Phosphorylase (MTAP)5'-Deoxy-5'-(methylthio)adenosine (MTA)Adenine + 5-Methylthioribose-1-phosphate (MTR-1-P)Rate-limiting step; links polyamine and methionine/purine metabolism. nih.gov
2MTR-1-P Isomerase5-Methylthioribose-1-phosphate5-Methylthioribulose-1-phosphateIsomerization of the ribose moiety.
3-5Multiple enzymes5-Methylthioribulose-1-phosphate4-Methylthio-2-oxobutyrate (MOB)Dehydration, enolization, and oxidation steps. frontiersin.org
6Transaminase4-Methylthio-2-oxobutyrate (MOB)L-MethionineFinal step, regenerating methionine. frontiersin.org

Influence on Gene Expression and Transcriptional Regulation

MTA exerts significant influence over gene expression, primarily through its ability to inhibit methylation reactions. nih.gov As a structural analogue of S-adenosylmethionine, MTA can act as a product inhibitor of various methyltransferases. jcancer.org These enzymes are responsible for the methylation of DNA, RNA, and histone proteins, which are key epigenetic modifications that regulate gene transcription.

For instance, MTA has been shown to inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme whose activity is crucial for cellular processes. By inhibiting PRMT5 and other methyltransferases, MTA can alter the landscape of histone methylation, leading to changes in chromatin structure and gene accessibility. nih.gov Research using MTA as a protein methylation inhibitor has demonstrated its ability to reduce the abundance of certain transcription factors, such as E2F1, in cancer cells. This regulatory role connects cellular metabolism directly to the epigenetic control of gene expression.

Modulation of Cell Proliferation and Differentiation Processes

The effect of MTA on cell proliferation and differentiation is complex and highly context-dependent. In many cancer cell lines, MTA demonstrates anti-proliferative effects. caymanchem.comnih.gov This inhibition of growth is often linked to its roles in polyamine biosynthesis and the inhibition of methylation, which are critical for rapidly dividing cells. The addition of MTA to cultures of Chinese hamster ovary (CHO) cells and various cancer cells has been shown to induce cell cycle arrest. nih.gov

Conversely, in certain non-cancerous cell types, MTA can promote proliferation. For example, in studies on dental pulp cells, MTA was found to induce a modest but significant increase in the percentage of cells in the S and G2 phases of the cell cycle, suggesting it stimulates proliferation rather than causing apoptosis in this context. caymanchem.comnih.gov Furthermore, MTA has been observed to suppress the differentiation and activation of immune cells like T cells and dendritic cells, highlighting its role in modulating immune responses. sigmaaldrich.comnih.gov

Cell TypeObserved Effect of MTAFindingReference
CHO CellsInhibitionInduces cell cycle arrest and increases cell-specific productivity. nih.gov
Human Leukemic CellsInhibitionAnalogues of MTA show potent growth inhibitory effects.
Colon and Liver Cancer CellsInhibitionSuppresses proliferation by preventing mitogen-induced up-expression of MAT2A. nih.gov
Mouse Odontoblast-like CellsPromotionInduced a modest increase in the percentage of cells in S and G2 phases. caymanchem.com
Human T CellsInhibitionSuppresses proliferation, activation, and differentiation. nih.gov

Research on the Induction and Regulation of Apoptosis Mechanisms

MTA's role in apoptosis, or programmed cell death, is multifaceted and can be contradictory, depending on the cell type and conditions. nih.gov In numerous cancer models, MTA has been shown to induce apoptosis. caymanchem.comnih.gov For example, it promotes apoptosis in human colon and liver cancer cells. nih.gov The mechanisms underlying this pro-apoptotic effect in cancer cells may relate to its ability to inhibit protein carboxylmethyltransferase or alter the ratio of pro- to anti-apoptotic genes. nih.govjcancer.org

However, in normal, non-cancerous cells, MTA often exhibits an anti-apoptotic or protective effect. Studies on normal hepatocytes have shown that MTA can protect against apoptosis. nih.gov Similarly, research on dental pulp cells demonstrated that MTA did not induce apoptosis but rather promoted proliferation. caymanchem.comnih.gov This differential effect—promoting death in cancer cells while protecting normal cells—makes MTA and its metabolic pathways a subject of intense research for therapeutic applications. nih.govfrontiersin.org

Impact on Cellular Signaling Pathways

MTA has been identified as a modulator of key cellular signaling pathways that govern cell survival, proliferation, and function. Its effects are often tied to its accumulation in the cellular microenvironment, particularly in the context of MTAP-deficient tumors. nih.gov

One of the well-documented targets of MTA is the Akt signaling pathway, a critical pathway for T-cell activation and survival. nih.gov Research has demonstrated that in human T cells, MTA suppresses activation and effector functions by targeting and inhibiting the Akt pathway, while other pathways like p38 remain unaffected. nih.gov This suppressive effect on T cells, as well as on other immune cells like NK cells and dendritic cells, is considered a significant mechanism of immune evasion employed by MTAP-deficient tumors. sigmaaldrich.comnih.gov By secreting MTA, tumors can create an immunosuppressive microenvironment that hampers the anti-tumor immune response. nih.gov

Adenosine (B11128) Receptor Agonism/Antagonism in Research Models (e.g., A1, A2A, A2B, A3 receptors)

5'-Deoxy-5'-(methylthio)adenosine (MTA), an endogenous nucleoside derived from the metabolism of S-adenosylmethionine, demonstrates a complex pharmacological profile through its interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.govcaymanchem.comwikipedia.org Research has revealed that MTA can function as both an agonist and an antagonist, depending on the receptor subtype and the specific cellular context, thereby influencing a variety of physiological and pathological processes. nih.govnih.gov

A1 Adenosine Receptor

Studies have consistently identified MTA as an agonist at the A1 adenosine receptor. nih.govabcam.com In rat cerebellar membranes, MTA produced an inhibition of adenylate cyclase activity that was both GTP-dependent and sensitive to the antagonist 8-p-sulfophenyltheophylline, which is a characteristic signaling pathway of A1 receptor activation. nih.gov This agonism at the A1 receptor is also associated with effects such as a decrease in the spontaneous contractile activity of isolated rabbit jejunum segments. nih.gov The binding affinity of MTA for the A1 receptor has been quantified, although reported values vary, with Ki values of 0.15 μM and 10 μM found in different studies. caymanchem.comabcam.com

A2A and A2B Adenosine Receptors

The role of MTA at A2 adenosine receptors appears to be more nuanced, with some studies reporting antagonism while others indicate agonism.

Early research using neuroblastoma adenylate cyclase models demonstrated that MTA acts as a competitive antagonist at A2 receptors. nih.gov However, more recent investigations have identified MTA as an activator or agonist of both A2a and A2b receptors in immune cells. nih.gov In studies on macrophage activation, the inhibitory effects of MTA on lipopolysaccharide (LPS)-induced tumor necrosis factor α (TNFα) production were reversed by the inhibition of A2a and A2b receptors, suggesting MTA exerts its anti-inflammatory effects through agonism at these sites. nih.gov

Specifically for the A2B receptor, research in melanoma models has shown that MTA accumulation leads to the activation of the transcription factor activator protein-1 (AP-1) and affects cell invasiveness by signaling through the ADORA2B receptor. nih.govnih.gov Interestingly, this signaling cascade was found to be independent of the classical cyclic adenosine monophosphate (cAMP) or Ca2+-dependent pathways, instead involving protein kinase C (PKC) signaling. nih.gov The binding affinity of MTA for the A2A and A2B receptors has been reported with Ki values of 1.13 μM and 13.9 μM, respectively. caymanchem.com

A3 Adenosine Receptor

MTA is considered a potent agonist for the A3 adenosine receptor, with a reported Ki value of 0.68 μM. caymanchem.com Despite this potent activity, the functional consequence of this interaction is context-dependent. For instance, in studies of macrophage activation where A2a and A2b receptors were key mediators of MTA's effects, an A3 receptor inhibitor did not reverse the MTA-induced suppression of TNFα, indicating a lesser role for the A3 receptor in that particular model. nih.gov The A3 receptor is known to be involved in a wide spectrum of immune-related diseases and cancer, but the specific contributions of MTA to these processes via A3 agonism require further elucidation. nih.govnih.gov

Summary of MTA Interaction with Adenosine Receptors

The following table summarizes the observed effects and binding affinities of 5'-Deoxy-5'-(methylthio)adenosine at the different adenosine receptor subtypes based on various research models.

Pathophysiological and Biological Systemic Relevance of 5 Deoxy 5 Methylthio Adenosine Mta Dysregulation

Consequences of Methylthioadenosine Phosphorylase (MTAP) Deficiency

MTAP is a crucial enzyme in the methionine and purine (B94841) salvage pathways, responsible for cleaving MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.govplos.org Its deficiency, a common event in many human cancers, sets off a cascade of genetic and metabolic consequences that contribute to tumorigenesis.

The loss of MTAP function in cancer cells occurs through two primary genetic mechanisms: chromosomal deletion and promoter hypermethylation.

Chromosomal Deletions: The MTAP gene is located on chromosome 9p21, in close proximity to the well-known tumor suppressor gene CDKN2A. nih.govnih.gov Due to this proximity, the MTAP gene is frequently co-deleted with CDKN2A in a wide range of cancers. nih.govnih.gov This homozygous deletion is one of the most common genetic alterations in human cancer, occurring in approximately 15% of all tumors. nih.govnih.gov Malignancies with a high frequency of MTAP deletion include glioblastoma, pancreatic cancer, non-small cell lung cancer (NSCLC), and mesothelioma. nih.gov

Promoter Hypermethylation: In some cancers, MTAP expression is silenced not by gene deletion but by epigenetic mechanisms, specifically the hypermethylation of its promoter region. nih.govnih.gov This process, where methyl groups are added to the DNA of the gene's promoter, prevents the gene from being transcribed into protein. Promoter hypermethylation has been identified as a mechanism for MTAP protein loss in cancers such as hepatocellular carcinoma and gastrointestinal stromal tumors (GISTs), even in the absence of a homozygous deletion. nih.govaacrjournals.org

Table 1: Genetic Mechanisms of MTAP Loss in Cancer

Genetic MechanismDescriptionAssociated Cancers (Examples)References
Chromosomal Deletion Co-deletion with the adjacent CDKN2A tumor suppressor gene on chromosome 9p21.Glioblastoma, Pancreatic Cancer, NSCLC, Mesothelioma, Melanoma nih.govnih.govnih.govfrontiersin.org
Promoter Hypermethylation Epigenetic silencing of the MTAP gene, preventing its transcription and expression.Hepatocellular Carcinoma, Gastrointestinal Stromal Tumors nih.govaacrjournals.org

A direct and critical consequence of MTAP deficiency is the massive accumulation of its substrate, MTA. cns.org Since MTAP is the primary enzyme responsible for MTA catabolism, its absence leads to a bottleneck in the metabolic pathway. nih.gov As a result, MTA builds up to high concentrations both within the cancer cells and in the surrounding extracellular space, as it is secreted by the MTAP-deficient tumor cells. nih.govnih.govresearchgate.net This accumulation transforms MTA from a simple metabolic intermediate into a potent signaling molecule and oncometabolite that profoundly alters the cellular environment.

The buildup of MTA in research models of MTAP-deficient cancers triggers significant metabolic and epigenetic reprogramming.

Metabolic Impact: MTAP deficiency disrupts the methionine salvage pathway, which is vital for recycling methionine and purines. nih.govnih.gov Cells lacking MTAP cannot salvage adenine or methionine from endogenous MTA, making them highly dependent on de novo purine synthesis and external sources of methionine. nih.govnih.gov This metabolic vulnerability is a key characteristic of MTAP-deficient tumors.

Impact on Methylation: MTA accumulation has a profound effect on cellular methylation processes by inhibiting the activity of protein arginine methyltransferase 5 (PRMT5). nih.govresearchgate.net MTA structurally mimics S-adenosylmethionine (SAM), the universal methyl donor, and competitively binds to PRMT5, thereby reducing its enzymatic activity. researchgate.netresearchgate.net This inhibition of PRMT5, an enzyme essential for various cellular processes including mRNA splicing and signal transduction, creates a specific vulnerability in MTAP-deleted cancer cells. nih.govresearchgate.net Furthermore, the loss of MTAP and the resulting MTA accumulation lead to broader epigenetic reprogramming, including significant alterations in DNA and histone methylation patterns. cns.orgnih.gov In vitro and in vivo studies on glioblastoma, for example, have shown that MTAP-null cells exhibit global DNA hypomethylation, which can alter gene expression and contribute to the cancer phenotype. cns.orgresearchgate.net

Role of MTA as an Oncometabolite in Tumor Biology Research

An oncometabolite is a metabolite that, when it accumulates, drives tumorigenesis. nih.gov In the context of MTAP-deficient cancers, MTA functions as a key oncometabolite. Its accumulation is not a passive byproduct of enzyme loss but an active driver of tumor progression through its influence on the tumor microenvironment and cancer cell behavior.

Research using in vitro and animal models has demonstrated that MTA secreted by MTAP-deficient tumors creates a highly immunosuppressive tumor microenvironment (TME). nih.govfrontiersin.org

Inhibition of Immune Effector Cells: MTA profoundly impairs the function of key anti-tumor immune cells. It has been shown to inhibit the proliferation, activation, and cytokine production of T cells. nih.gov It also blocks the degranulation and cytotoxic activity of Natural Killer (NK) cells, which are critical for eliminating cancer cells. nih.govfrontiersin.org More recent studies have revealed that MTA also hinders the maturation of dendritic cells, thereby reducing their ability to stimulate T cells and initiate an anti-tumor immune response. nih.gov

Remodeling the Immune Landscape: The presence of MTA fosters a "cold" or non-immunogenic TME. nih.gov Animal models show that MTAP-deficient tumors have fewer infiltrating T lymphocytes and NK cells and a higher proportion of immunosuppressive cells. nih.govoup.com Furthermore, MTAP loss can lead to increased expression of the immune checkpoint protein PD-L1 on cancer cells, which helps them evade immune attack. nih.gov This broad immunosuppression is believed to be a major reason why patients with MTAP-deleted tumors often respond poorly to immune checkpoint inhibitor therapies. nih.gov

Table 2: Immunosuppressive Effects of MTA in Research Models

Immune Cell TypeObserved Effect of MTAConsequence for Anti-Tumor ImmunityReferences
T Cells Inhibited proliferation, viability, and cytokine (IFN-γ, IL-2) production.Reduced ability to attack and clear cancer cells. nih.gov
Natural Killer (NK) Cells Blocked degranulation and cytotoxicity.Impaired innate immune surveillance against tumors. nih.govfrontiersin.org
Dendritic Cells (DCs) Impaired maturation and T-cell stimulating capacity.Reduced initiation of adaptive anti-tumor immune responses. nih.gov

The loss of MTAP and the resulting function of MTA as an oncometabolite are associated with increased tumor aggressiveness, proliferation, and invasion in multiple cancer research models. frontiersin.org For instance, in glioblastoma models, the loss of MTAP enhances tumorigenesis. cns.org This pro-tumorigenic role is not necessarily from MTA directly stimulating cell division, but rather from the comprehensive effects of its accumulation: the metabolic and epigenetic reprogramming combined with the potent suppression of the immune system create an environment that is highly conducive to tumor growth, survival, and spread. frontiersin.org

Involvement in Host-Pathogen Interactions and Microbial Quorum Sensing Studies

Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate gene expression. nih.gov This communication process allows bacteria to regulate activities beneficial to the community, including the formation of biofilms and the expression of virulence factors. nih.govresearchgate.netlabmedica.com

Researchers have developed potent, tight-binding inhibitors of MTAN, such as transition state analogs like BuT-DADMe-Immucillin-A. researchgate.netnih.gov In studies on pathogenic bacteria like Vibrio cholerae and enterohemorrhagic Escherichia coli O157:H7, these inhibitors were shown to disrupt the production of autoinducers in a dose-dependent manner without affecting bacterial growth. researchgate.netlabmedica.comnih.gov This disruption of quorum sensing also led to a reduction in biofilm formation. nih.govresearchgate.netnih.gov These findings support the role of MTAN in quorum sensing and identify it as a potential target for developing anti-infective drugs that work by disrupting bacterial communication rather than by killing the bacteria directly. researchgate.netlabmedica.comnih.gov

Table 3: Inhibition of MTAN and its Effect on Bacterial Quorum Sensing

Inhibitor Target Organism Effect IC₅₀ Value Citation
MT-DADMe-Immucillin-A Vibrio cholerae Disrupts autoinducer production 27 nM nih.gov, researchgate.net
EtT-DADMe-Immucillin-A Vibrio cholerae Disrupts autoinducer production 31 nM nih.gov, researchgate.net
BuT-DADMe-Immucillin-A Vibrio cholerae Disrupts autoinducer production 6 nM nih.gov, researchgate.net
MT-DADMe-Immucillin-A E. coli O157:H7 Inhibits autoinducer-2 (B1199439) production 600 nM nih.gov, researchgate.net

African trypanosomiasis, also known as sleeping sickness in humans, is a severe disease caused by the parasite Trypanosoma brucei, which is transmitted by the tsetse fly. frontiersin.orgmedicalecology.org Research into novel chemotherapies is critical due to the devastating impact of the disease. frontiersin.orgnih.gov

The metabolism of MTA is a key area of investigation. MTA is a byproduct of polyamine biosynthesis and is cleaved by an enzyme called MTA phosphorylase. nih.gov The substrate specificity of the MTA phosphorylase in T. brucei differs from that of the mammalian enzyme. nih.gov The trypanosomal enzyme can process a broader range of substrates, including certain deoxyadenosine (B7792050) analogs that the mammalian enzyme cannot. nih.gov This difference presents a potential therapeutic window, allowing for the design of cytotoxic analogs of MTA that could be selectively activated by the parasite's enzyme. nih.gov

Studies have examined MTA analogs, such as 5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA), for their activity against T. brucei in both in vitro and in vivo models. nih.gov In mouse models infected with Trypanosoma brucei rhodesiense, the agent of East African sleeping sickness, HETA and its acylated derivatives were shown to be curative in a significant percentage of infections and extended the lifespan in others. nih.gov These findings indicate that substrate analogs of MTA are promising candidates for development as new treatments for African trypanosomiasis. nih.gov

Comparative Biochemical Studies of 5 Deoxy 5 Methylthio Adenosine Mta Across Diverse Organisms

Metabolic Roles in Prokaryotic Systems (e.g., Escherichia coli)

In many prokaryotes, MTA is a byproduct of cellular metabolism that needs to be recycled. However, the functional capacity for this recycling varies. While many bacteria possess a robust methionine salvage pathway (MSP) to convert MTA back to methionine, some, like Escherichia coli, exhibit variations. chalmers.senih.gov

E. coli possesses the enzyme MTA/S-adenosylhomocysteine (SAH) nucleosidase (MtnN), which hydrolyzes MTA to 5-methylthioribose (MTR) and adenine (B156593). pnas.org This allows for the salvage of the adenine portion for purine (B94841) synthesis. However, many common lab strains of E. coli lack a complete and functional downstream pathway to convert MTR back into methionine. chalmers.sepnas.org Consequently, these strains often excrete MTR into the medium. pnas.org

The absence of a fully functional MSP in some E. coli strains suggests that under certain ecological conditions, such as environments rich in sulfur, the complete recycling of the methylthio- group may not be essential. chalmers.se In contrast, other bacteria like Pseudomonas aeruginosa have a fully functional MSP, highlighting the diversity of MTA metabolism even within prokaryotes. nih.gov Some anaerobic bacteria, such as Rhodospirillum rubrum, have evolved an exclusively anaerobic MSP that couples MTA metabolism to the formation of ethylene (B1197577). pnas.org

Metabolic Roles in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae, Algae)

In the yeast Saccharomyces cerevisiae, MTA also arises from polyamine biosynthesis. nih.govnih.gov While wild-type yeast cells are generally impermeable to externally supplied MTA, specific mutant strains (cordycepin-sensitive) have been shown to transport and utilize MTA. nih.govnih.gov These strains can use MTA as a source for both their purine and methionine requirements, demonstrating the presence of a complete methionine salvage pathway. nih.govnih.gov The ability to metabolize MTA underscores its role in sulfur and purine economy in these microorganisms. nih.govnih.gov

Research on the chrysomonad protozoan Poteriochromonas malhamensis, a type of algae, has shown that MTA can substitute for vitamin B12 for growth, although at a much higher concentration. nih.gov This effect is linked to MTA's role in supplying methionine, as the growth-enhancing effect is antagonized by the methionine analogue ethionine. nih.gov This suggests that in some eukaryotic microorganisms, the salvage of methionine from MTA is a critical metabolic function, intersecting with vitamin B12-dependent pathways. nih.gov

Functions in Plant Systems (e.g., Arabidopsis)

In plants, MTA is a significant byproduct of three major metabolic pathways: the biosynthesis of polyamines, nicotianamine, and the plant hormone ethylene (via the Yang Cycle). nih.govresearchgate.net The recycling of MTA is therefore essential for sustaining the production of these vital compounds by regenerating the methionine pool. researchgate.net

Studies in Arabidopsis thaliana have been crucial in elucidating the role of MTA metabolism. The first step in the plant's methionine salvage pathway is the hydrolysis of MTA by the enzyme 5'-methylthioadenosine nucleosidase (MTN) to yield MTR and adenine. nih.gov Arabidopsis has two functional MTN genes, AtMTAN1 and AtMTAN2. nih.gov

Genetic studies using Arabidopsis mutants deficient in MTN activity have revealed the toxic effects of MTA accumulation. nih.govuwaterloo.ca These mutants exhibit a range of developmental defects, including altered vascular structure, reduced fertility, and interveinal chlorosis. nih.gov These abnormalities are directly linked to the buildup of MTA rather than a deficiency in its downstream products, as demonstrated by experiments where the expression of a human enzyme that metabolizes MTA restored a normal phenotype. nih.gov The accumulation of MTA is thought to inhibit key enzymes, such as thermospermine (B1218049) synthase, which is involved in polyamine synthesis. nih.gov

Key Enzymes in MTA Metabolism Across Organisms
OrganismKey Enzyme(s)Pathway StepSignificance
Escherichia coliMTA/SAH nucleosidase (MtnN)MTA → 5-methylthioribose + AdenineAllows for adenine salvage, but methionine is not typically recycled. pnas.org
Saccharomyces cerevisiaeComplete Methionine Salvage PathwayMTA → Methionine + AdenineCan utilize MTA as a sole source of purine and methionine in certain strains. nih.govnih.gov
Arabidopsis thalianaMTA nucleosidase (MTN1, MTN2)MTA → 5-methylthioribose + AdenineCrucial for recycling methionine for ethylene and polyamine synthesis; MTA accumulation is toxic. nih.govnih.gov
Homo sapiensMTA phosphorylase (MTAP)MTA + Pi → 5-methylthioribose-1-phosphate + AdenineSole enzyme for MTA metabolism; crucial for purine and methionine salvage. nih.gov

Mammalian Metabolic Profiles (e.g., Mus musculus, Homo sapiens)

In mammals, including mice (Mus musculus) and humans (Homo sapiens), MTA is present in all tissues as a natural byproduct of polyamine synthesis from S-adenosylmethionine. nih.gov The cellular concentration of MTA is tightly regulated, primarily by a single enzyme: MTA phosphorylase (MTAP). nih.gov

MTAP catalyzes the phosphorolysis of MTA to 5-methylthioribose-1-phosphate (MTR-1-P) and adenine. nih.gov This reaction is a critical step in both the methionine and purine salvage pathways. nih.gov The MTR-1-P is subsequently converted back to methionine through a series of enzymatic steps, while the adenine is salvaged for nucleotide synthesis. nih.gov The singular role of MTAP in MTA catabolism makes it a critical enzyme for cellular metabolism. nih.gov

The importance of MTAP is highlighted in certain cancers where the MTAP gene is frequently deleted. This leads to an accumulation of MTA in the tumor microenvironment, which can influence various cellular processes, including proliferation, apoptosis, and immune cell function. jcancer.orgfrontiersin.org Studies have shown that MTA can affect T cell and NK cell activation, suggesting a role in tumor immune evasion. frontiersin.org

Evolutionary Conservation of the Methionine Salvage Pathway

The methionine salvage pathway (MSP), also known as the MTA cycle, is a nearly universal metabolic pathway found with some variations in all domains of life: bacteria, archaea, and eukarya. chalmers.senih.gov This widespread distribution points to its ancient origins and fundamental importance in cellular metabolism. The primary function of the pathway is to recycle the sulfur and methylribose (B515760) moieties from MTA, regenerating methionine to maintain the cellular pool of this essential amino acid. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for 5 Deoxy 5 Methylthio Adenosine D3

Advanced Isotope Tracing Methodologies for Complex Metabolic Flux Analysis

Stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic networks, providing a dynamic view of cellular processes that cannot be captured by static measurements of metabolite levels. creative-proteomics.comnih.gov MTA-d3, which incorporates three deuterium (B1214612) atoms on the methyl group, is an ideal tracer for dissecting the complex pathways linked to MTA metabolism, primarily the methionine salvage pathway. caymanchem.comwikipedia.org

Future research will leverage MTA-d3 in advanced metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM) experiments. creative-proteomics.comnih.gov By introducing MTA-d3 into cellular or in vivo systems, researchers can precisely track the fate of the labeled methyl group as it is processed by methylthioadenosine phosphorylase (MTAP) and subsequent enzymes in the methionine salvage pathway. nih.govproteopedia.org This allows for the quantification of flux—the rate of metabolite conversion—through this critical pathway, which is essential for regenerating methionine and producing S-adenosylmethionine (SAM), the universal methyl donor. nih.gov

These methodologies will enable scientists to:

Quantify Pathway Dynamics: Determine the precise rates of MTA breakdown and methionine regeneration under various physiological and pathological conditions. nih.gov

Map Interconnected Networks: Trace the incorporation of the labeled methyl group into the broader network of methylation reactions, providing insights into the system-wide impact of MTA metabolism. nih.gov

Identify Metabolic Bottlenecks: Pinpoint enzymatic steps or transport processes that limit flux through the methionine salvage pathway, which could become targets for therapeutic intervention.

The timing of sample collection after introducing the tracer is a critical parameter, as different metabolic systems reach isotopic steady-state at different rates. northwestern.edu Advanced experimental designs will optimize these labeling times to accurately capture the kinetics of MTA-related pathways. northwestern.edu

Table 1: Key Concepts in Advanced Isotope Tracing

Methodology Core Objective Application for MTA-d3
Metabolic Flux Analysis (MFA) Quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Determine the rate of methionine salvage from MTA under different conditions (e.g., high vs. low MTAP expression).
Stable Isotope-Resolved Metabolomics (SIRM) Dynamically trace the transformation and flow of metabolites through pathways with atomic accuracy. creative-proteomics.com Track the d3-labeled methyl group from MTA-d3 into SAM and subsequently into methylated proteins, lipids, and DNA.

| Dynamic Labeling | Analyze the rate of isotope enrichment in metabolites over a time course to understand pathway kinetics before a steady state is reached. northwestern.edu | Investigate the immediate effects of MTA accumulation on methylation dynamics in response to a stimulus. |

Integration with Multi-Omics Data in Systems Biology Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)

To achieve a holistic understanding of MTA's biological role, data from MTA-d3 tracer studies must be integrated with other high-throughput 'omics' datasets. northwestern.edu A systems biology approach, combining metabolomics (including flux analysis) with transcriptomics (gene expression) and proteomics (protein abundance), can reveal how cellular networks respond to changes in MTA metabolism. researchgate.net

For example, in tumors with a deficiency in the MTAP enzyme, MTA accumulates to high levels, leading to significant immunosuppression. frontiersin.orgaacrjournals.org A multi-omics approach could elucidate this phenomenon comprehensively:

Transcriptomics (RNA-Seq/Microarrays): Can identify changes in the expression of genes related to MTA metabolism, immune signaling pathways, and cell proliferation in response to high MTA levels. frontiersin.org

Proteomics: Can quantify the abundance of key enzymes like MTAP and the protein arginine methyltransferase 5 (PRMT5), a known target of MTA, as well as other proteins in affected signaling cascades. nih.govnih.gov

Metabolomics with MTA-d3: Provides the functional output of these changes by measuring the flux through the methionine salvage pathway and quantifying the downstream effects on the broader metabolome. nih.gov

By integrating these data layers, researchers can construct detailed computational models that simulate the effects of MTA perturbation. researchgate.net This allows for the identification of critical nodes and regulatory mechanisms that would be missed by any single 'omics' approach alone. Future studies will use MTA-d3 to generate the metabolic flux data that serves as a crucial functional layer in these integrated models, connecting genomic and proteomic changes to phenotypic outcomes.

Table 2: Multi-Omics Integration in MTA Research

Omics Type Data Provided Contribution to Systems Understanding
Transcriptomics Gene expression levels Reveals regulatory changes in pathways related to MTA metabolism and its downstream effects (e.g., immune response genes). frontiersin.org
Proteomics Protein abundance and post-translational modifications Quantifies levels of key enzymes (MTAP, PRMT5) and signaling proteins, revealing downstream pathway activity. nih.gov

| Metabolomics (using MTA-d3) | Metabolite concentrations and metabolic flux rates | Provides a direct readout of metabolic function, quantifying the activity of the methionine salvage pathway and its impact on cellular metabolism. researchgate.net |

Development of Novel Research Probes and Labeled Analogs for Specific Pathway Interrogation

Beyond its use in metabolic flux analysis, the core structure of MTA-d3 can be modified to create novel chemical probes for interrogating specific biological processes with high precision. nih.gov The development of such tools is a burgeoning field in chemical biology. aacrjournals.org

Future research will focus on synthesizing second-generation MTA-d3 analogs that incorporate additional functionalities:

Clickable Probes: By attaching a reactive group like an alkyne or azide (B81097) to the MTA-d3 molecule, researchers can use "click chemistry" to attach reporter tags (e.g., fluorophores, biotin) after the probe has interacted with its cellular targets. nih.gov This would allow for the visualization and isolation of proteins that bind MTA, helping to identify novel interacting partners.

Photo-affinity Probes: Incorporating a photo-reactive group would enable researchers to permanently crosslink the MTA-d3 analog to its binding partners upon exposure to UV light. Subsequent proteomic analysis can then identify these target proteins with high confidence.

Fluorescent Analogs: The development of intrinsically fluorescent MTA analogs, similar to those created for adenosine (B11128), would allow for real-time imaging of MTA uptake, localization, and dynamics within living cells without the need for larger, potentially disruptive tags. researchgate.netresearchgate.net

These advanced probes, built upon the MTA-d3 scaffold, will move beyond measuring metabolic flow to directly probing the molecular interactions that underpin MTA's biological effects, such as its binding to adenosine receptors or its inhibition of methyltransferase enzymes. nih.gov

In-depth Analysis of Enzyme-Substrate and Inhibitor Kinetics using Labeled Compounds

MTA is a known inhibitor of several key enzymes, particularly those involved in methylation reactions. caymanchem.com MTA-d3 is a critical tool for performing in-depth kinetic analyses of these interactions. Because MTA-d3 serves as a highly accurate internal standard for quantifying MTA via mass spectrometry, it enables precise measurements of substrate consumption and product formation in enzyme assays. caymanchem.com

This precision is essential for determining key kinetic parameters:

Michaelis-Menten Constant (Kₘ): A measure of the substrate concentration at which an enzyme operates at half its maximum velocity. Using MTA-d3 for quantification allows for more accurate Kₘ determination for enzymes that use MTA as a substrate, like MTAP. nih.govyoutube.com

Inhibitor Constant (Kᵢ): A measure of an inhibitor's potency. MTA inhibits several enzymes, including PRMT5 and other methyltransferases. nih.govcaymanchem.com Precise quantification using MTA-d3 as a standard allows for rigorous determination of Kᵢ values, which is crucial for understanding its regulatory role and for developing drugs that target these enzymes. khanacademy.org

Future studies will use MTA-d3 to meticulously characterize the kinetics of MTA's interaction with its known enzymatic targets and to screen for new ones. This is particularly relevant for the family of methyltransferases, where MTA's inhibitory role as a product analog of SAM is thought to be a major regulatory mechanism.

Table 3: Reported Kinetic Constants for MTA Interactions

Enzyme Organism/Source Constant Value (µM) Citation
5'-Methylthioadenosine Phosphorylase (MTAP) Human Lymphocytes Kₘ 26 nih.gov
Protein Carboxylmethyltransferase Calf Brain Kᵢ 41 caymanchem.comcaymanchem.com
5'-Deoxy-5'-methylthiotubercidin (Inhibitor of MTAP) Human Lymphocytes Kᵢ 31 nih.gov
Adenosine Receptor A₁ - Kᵢ 0.15 caymanchem.comcaymanchem.com
Adenosine Receptor A₂ₐ - Kᵢ 1.13 caymanchem.comcaymanchem.com

Exploration of 5'-Deoxy-5'-(methylthio)adenosine Regulatory Mechanisms in Immune Cell Function and Signaling

One of the most significant areas of MTA research is its role as an oncometabolite that suppresses the immune system. nih.govfrontiersin.org High concentrations of MTA, found in the microenvironment of MTAP-deficient tumors, inhibit the function of various immune cells, including T cells, Natural Killer (NK) cells, and Dendritic Cells (DCs). aacrjournals.orgnih.govmdpi.com MTA-d3 is a key tool for dissecting the molecular mechanisms behind this immunosuppression.

Emerging research avenues using MTA-d3 include:

Tracing Methyl Group Fate: By tracing the d3-labeled methyl group, researchers can directly test the hypothesis that MTA's inhibitory effects are mediated through the disruption of essential methylation events in immune cells. MTA is known to inhibit PRMT5, and tracing can quantify the downstream impact on protein arginine methylation, which is critical for immune cell signaling. nih.govaacrjournals.org

Quantifying Uptake and Metabolism: Using MTA-d3 as a tracer, scientists can measure the rate of MTA uptake and metabolism by different immune cell subsets (e.g., CD4⁺ T cells, CD8⁺ T cells, NK cells). This could reveal whether differential susceptibility to MTA is due to differences in metabolic handling. frontiersin.orgnih.gov

Dissecting Signaling Pathways: MTA has been shown to inhibit the Akt signaling pathway in T cells and alter cytokine production in DCs. nih.govmdpi.comtandfonline.com MTA-d3 can be used in combination with phosphoproteomics and other techniques to precisely correlate metabolic changes with the modulation of these key signaling cascades.

Adenosine Receptor Engagement: MTA is an agonist for adenosine receptors, which are themselves potent regulators of immunity. nih.govmdpi.com Isotope tracing can help differentiate the metabolic effects of MTA from its receptor-mediated signaling effects by tracking the fate of the molecule after it enters the cell.

By providing a means to dynamically trace MTA's metabolic fate and its impact on related pathways, MTA-d3 will be central to unraveling its complex role as a regulator of immune cell function and to developing strategies to overcome its immunosuppressive effects in cancer therapy. nih.gov

Table 4: Summary of MTA's Effects on Immune Cells

Immune Cell Type Observed Effects Key Pathways Implicated Citations
T Cells Reduced proliferation, activation, differentiation, and effector function. Inhibition of Akt pathway, interference with protein methylation. aacrjournals.orgnih.govtandfonline.com
Natural Killer (NK) Cells Blocked cytotoxicity and cytokine production. Interference with activating receptor signaling. nih.govfrontiersin.org

| Dendritic Cells (DCs) | Impaired maturation, reduced expression of co-stimulatory molecules (CD80, CD86), decreased IL-12 production, reduced T-cell stimulating capacity. | Adenosine receptor signaling, altered cytokine secretion profiles. | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5'-Deoxy-5'-(methylthio)adenosine-d3 (MTA-d3) with isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) using precursors like deuterated methionine or modified S-adenosylmethionine (SAM) analogs. For example, fluorinated analogs of MTA have been synthesized via nucleophilic substitution with NaI in acetonitrile, as described in studies on antiproliferative analogs . Isotopic purity (>98%) should be confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), referencing protocols from deuterated nucleoside synthesis .

Q. How is MTA-d3 quantified in biological matrices, and what are the pitfalls in detection?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is standard, using selective ion monitoring (SIM) for deuterated vs. non-deuterated peaks. For example, XCMS software aligns metabolite profiles to distinguish isotopic signals . Pitfalls include ion suppression from matrix effects, which can be mitigated by internal standards (e.g., stable isotope-labeled adenosine derivatives) and optimized mobile phases (e.g., 0.1% formic acid in water/acetonitrile gradients) .

Q. What experimental conditions optimize solubility and stability of MTA-d3 in in vitro assays?

  • Methodological Answer : MTA-d3 dissolves in DMSO (50 mg/mL), DMF (2.5 mg/mL), or water (1 mg/mL) with sonication . Stability is pH-dependent: store at ≤-20°C in anhydrous solvents to prevent hydrolysis. Avoid prolonged exposure to UV light, as sulfur-containing nucleosides may degrade .

Q. What is the role of MTA-d3 in methionine salvage pathway studies?

  • Methodological Answer : MTA-d3 acts as a tracer to map metabolic flux through the methionine salvage pathway. In Arabidopsis, MTA recycling to methionine involves methylthioadenosine nucleosidase (MTAN) and subsequent kinases. Isotopic labeling with MTA-d3 enables tracking via LC-MS or NMR in plant and mammalian systems .

Advanced Research Questions

Q. How can contradictory data on MTA's inhibitory effects in epigenetic studies be resolved?

  • Methodological Answer : Contradictions arise from cell-type-specific responses. For instance, MTA inhibits histone demethylases (e.g., LSD1) in cancer cells but shows no activity in Arabidopsis reporter assays . To resolve this:

  • Use isoform-specific inhibitors (e.g., pargyline for monoamine oxidases) to isolate targets.
  • Validate with CRISPR knockouts of candidate enzymes (e.g., AHCY or MTAP).
  • Employ dose-response curves (0.1–1 mM) to assess context-dependent thresholds .

Q. What experimental designs address challenges in tracing MTA-d3-derived methyl groups in in vivo metabolic flux analysis?

  • Methodological Answer : Use multi-isotope tracing (e.g., ¹³C/²H dual labeling) to distinguish de novo methylation from salvage pathways. For example:

  • Administer MTA-d3 alongside ¹³C-glucose to track methyl group incorporation into SAM and DNA.
  • Apply flux balance analysis (FBA) with compartmentalized models (cytosol vs. mitochondria) to resolve pathway crosstalk .

Q. How does MTA-d3 interact with bacterial S-adenosylhomocysteine hydrolases (SAHH), and what are the implications for antibiotic design?

  • Methodological Answer : SAHH catalyzes MTA hydrolysis in bacterial methyl cycles. Structural studies show MTA-d3 binds SAHH’s active site with a Ki of 0.33 nM, comparable to adenosine analogs . To study this:

  • Use X-ray crystallography (e.g., PDB ID 3D9F) to map deuterium positioning in enzyme-ligand complexes.
  • Perform kinetic assays with varying Mg²⁺ concentrations, as SAHH activity is metal ion-dependent .

Q. What strategies mitigate off-target effects of MTA-d3 in immune modulation studies?

  • Methodological Answer : MTA-d3 modulates trained immunity in macrophages via PI3K/NF-κB pathways. Off-target effects on adenosine receptors (e.g., A3AR) can be minimized by:

  • Co-administering receptor antagonists (e.g., MRS1523 for A3AR).
  • Using transcriptomics (RNA-seq) to identify non-canonical pathways affected by MTA-d3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.